molecular formula C14H19FN2O B5337299 N-(4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide

N-(4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No.: B5337299
M. Wt: 250.31 g/mol
InChI Key: MKHBGKYRAHMRDZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further substituted with methyl groups and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with 3,5-dimethylpiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxamide group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

  • N-(4-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide
  • N-(4-bromophenyl)-3,5-dimethylpiperidine-1-carboxamide
  • N-(4-methylphenyl)-3,5-dimethylpiperidine-1-carboxamide

Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-10-7-11(2)9-17(8-10)14(18)16-13-5-3-12(15)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHBGKYRAHMRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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